Mesopram

Catalog No.
S525067
CAS No.
189940-24-7
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesopram

CAS Number

189940-24-7

Product Name

Mesopram

IUPAC Name

(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1

InChI Key

PCCPERGCFKIYIS-AWEZNQCLSA-N

SMILES

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC

Solubility

Soluble in DMSO

Synonyms

5-(methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone, mesopram

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC

Isomeric SMILES

CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC

Description

The exact mass of the compound (5R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one is 265.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mesopram, also known as Daxalipram, is an orally active selective inhibitor of phosphodiesterase type 4 (PDE4). This compound is particularly notable for its role in modulating immune responses by inhibiting the proliferation of type 1 helper T cells without significantly affecting type 2 helper T cells. Mesopram's mechanism of action involves the inhibition of the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels, which can influence various cellular processes, including cytokine production and immune cell activation .

Daxalipram's primary mechanism of action is believed to be through the inhibition of PDE4B, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) [, ]. cAMP is a crucial second messenger involved in various cellular processes. By inhibiting PDE4B, Daxalipram could potentially elevate intracellular cAMP levels, leading to downstream effects on cellular signaling pathways [].

However, the specific details of Daxalipram's interaction with PDE4B and its impact on cellular function require further research [].

Mesopram primarily undergoes reactions typical of phosphodiesterase inhibitors. It acts by binding to the active site of PDE4, preventing the hydrolysis of cAMP. This inhibition leads to a cascade of biological effects due to the accumulation of cAMP, which can activate protein kinase A and other downstream signaling pathways. The compound does not participate in typical organic reactions such as oxidation or reduction but rather functions through enzyme inhibition and modulation of signaling pathways .

The biological activity of mesopram is largely centered around its immunomodulatory effects. It selectively inhibits the activity and proliferation of type 1 helper T cells, leading to decreased production of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha. This makes mesopram a candidate for therapeutic applications in autoimmune diseases and inflammatory conditions where Th1 cell activity is detrimental . Additionally, studies have shown that mesopram can reduce oxidative stress markers and leukocyte infiltration in various models, contributing to its protective effects on tissues .

The synthesis of mesopram involves several steps typical of pharmaceutical compound development. While specific synthetic routes are proprietary, general methods include:

  • Starting Materials: Utilizing commercially available precursors that contain necessary functional groups for phosphodiesterase inhibition.
  • Reactions: Employing standard organic reactions such as amide formation or alkylation to construct the core structure.
  • Purification: Following synthesis, purification techniques such as crystallization or chromatography are used to isolate mesopram from by-products.

The exact details may vary based on proprietary methods used by different manufacturers .

Mesopram has potential applications in several areas:

  • Autoimmune Diseases: Due to its immunosuppressive properties, mesopram is being researched for treating conditions characterized by excessive Th1 activity.
  • Inflammatory Disorders: It may be beneficial in managing diseases where inflammation plays a key role, such as rheumatoid arthritis and psoriasis.
  • Research Tool: Mesopram serves as a valuable tool in pharmacological research for studying the role of cAMP in various biological processes .

Interaction studies involving mesopram focus on its effects on various cellular pathways and its interactions with other pharmacological agents. Key findings include:

  • Cytokine Production: Mesopram has been shown to decrease levels of pro-inflammatory cytokines while promoting anti-inflammatory responses through cAMP signaling pathways.
  • Cell Proliferation: The compound selectively inhibits Th1 cell proliferation without affecting Th2 cells, indicating a targeted approach to modulating immune responses .
  • Combination Therapies: Studies suggest that mesopram may enhance the efficacy of other immunomodulatory drugs when used in combination, providing a synergistic effect in treating inflammatory diseases.

Several compounds share similarities with mesopram in terms of their mechanism of action or therapeutic applications. Notable examples include:

Compound NameTypeMechanism of ActionUnique Features
RoflumilastPhosphodiesterase 4 InhibitorSelectively inhibits PDE4, reducing inflammationApproved for chronic obstructive pulmonary disease
CilomilastPhosphodiesterase 4 InhibitorSimilar mechanism targeting Th1 cellsInvestigated for asthma treatment
ApremilastPhosphodiesterase 4 InhibitorInhibits PDE4 leading to reduced cytokine productionApproved for psoriasis and psoriatic arthritis

Mesopram's uniqueness lies in its selective inhibition profile and potential applications in autoimmune diseases compared to other phosphodiesterase inhibitors that may have broader effects or different therapeutic focuses .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.13140809 g/mol

Monoisotopic Mass

265.13140809 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0RB5T277IY

Other CAS

189940-24-7

Wikipedia

Mesopram

Dates

Modify: 2023-08-15
1: Dinter H, Tse J, Halks-Miller M, Asarnow D, Onuffer J, Faulds D, Mitrovic B, Kirsch G, Laurent H, Esperling P, Seidelmann D, Ottow E, Schneider H, Tuohy VK, Wachtel H, Perez HD. The type IV phosphodiesterase specific inhibitor mesopram inhibits experimental autoimmune encephalomyelitis in rodents. J Neuroimmunol. 2000 Aug 1;108(1-2):136-46. PubMed PMID: 10900347.
2: Loher F, Schmall K, Freytag P, Landauer N, Hallwachs R, Bauer C, Siegmund B, Rieder F, Lehr HA, Dauer M, Kapp JF, Endres S, Eigler A. The specific type-4 phosphodiesterase inhibitor mesopram alleviates experimental colitis in mice. J Pharmacol Exp Ther. 2003 May;305(2):549-56. Epub 2003 Feb 11. PubMed PMID: 12606674.
3: Blednov YA, Benavidez JM, Black M, Harris RA. Inhibition of phosphodiesterase 4 reduces ethanol intake and preference in C57BL/6J mice. Front Neurosci. 2014 May 27;8:129. doi: 10.3389/fnins.2014.00129. eCollection 2014. PubMed PMID: 24904269; PubMed Central PMCID: PMC4034339.
4: Salari P, Abdollahi M. Phosphodiesterase inhibitors in inflammatory bowel disease. Expert Opin Investig Drugs. 2012 Mar;21(3):261-4. doi: 10.1517/13543784.2012.658915. Epub 2012 Feb 6. PubMed PMID: 22303952.
5: Krause W, Muschick P, Krüger U. Use of near-infrared reflection spectroscopy to study the effects of X-ray contrast media on renal tolerance in rats: effects of a prostacyclin analogue and of phosphodiesterase inhibitors. Invest Radiol. 2002 Dec;37(12):698-705. PubMed PMID: 12447004.
6: McKenna SD, Pietropaolo M, Tos EG, Clark A, Fischer D, Kagan D, Bao B, Chedrese PJ, Palmer S. Pharmacological inhibition of phosphodiesterase 4 triggers ovulation in follicle-stimulating hormone-primed rats. Endocrinology. 2005 Jan;146(1):208-14. Epub 2004 Sep 24. PubMed PMID: 15448112.

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